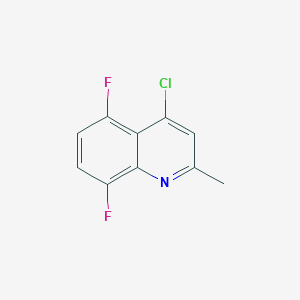

4-Chloro-5,8-difluoro-2-methyl-quinoline

Descripción

Contemporary Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemistry, with profound impacts on the properties and functions of the resulting compounds. buyersguidechem.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. bldpharm.com This high bond strength imparts exceptional thermal and metabolic stability to fluorinated compounds. bldpharm.com

The strategic incorporation of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. These modifications can include changes in:

Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly influence the pKa of nearby functional groups.

Lipophilicity: The introduction of fluorine can modulate a molecule's ability to pass through biological membranes.

Conformation: The size and stereoelectronic properties of fluorine can impose specific three-dimensional arrangements.

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the active lifetime of a drug molecule.

These attributes have made fluorinated compounds indispensable in various fields, including pharmaceuticals, agrochemicals, and materials science. Nearly half of all new small-molecule drugs approved in recent years contain at least one fluorine atom, a testament to the element's transformative impact on medicinal chemistry.

Foundational Research on Quinoline (B57606) Heterocycles

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. First isolated from coal tar in 1834, the quinoline core is present in a vast array of biologically active molecules.

The versatility of the quinoline ring system stems from its unique electronic properties and the numerous sites available for functionalization. It can participate in both electrophilic and nucleophilic substitution reactions, allowing chemists to append a wide variety of substituents and fine-tune the molecule's properties.

Classic synthetic methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been known for over a century and continue to be refined and adapted for modern applications. The rich history and diverse reactivity of quinolines have cemented their status as a cornerstone of heterocyclic chemistry.

Evolution of Research into Polyhalogenated Quinoline Systems

The combination of the quinoline scaffold with multiple halogen atoms, as seen in 4-Chloro-5,8-difluoro-2-methyl-quinoline, represents a more recent and specialized area of investigation. The introduction of multiple halogens can lead to synergistic or unique effects on a molecule's properties that are not simply the sum of the individual halogen contributions.

Research into polyhalogenated quinolines has been driven, in part, by the quest for new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. For instance, the presence of a chlorine atom at the 8-position of a quinolone antibacterial agent was found to induce a significant conformational distortion, which was correlated with potent activity against a range of bacteria. This highlights how specific halogenation patterns can enforce biologically relevant conformations.

The synthesis of polyhalogenated quinolines often requires specialized methods to control the regioselectivity of the halogenation reactions. The development of these synthetic strategies is an active area of research, enabling the exploration of novel chemical space and the generation of new molecular entities with potentially valuable properties.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

288151-28-0 |

|---|---|

Fórmula molecular |

C10H6ClF2N |

Peso molecular |

213.61 g/mol |

Nombre IUPAC |

4-chloro-5,8-difluoro-2-methylquinoline |

InChI |

InChI=1S/C10H6ClF2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3 |

Clave InChI |

WIPKMSXTBJSQHG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |

SMILES canónico |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5,8 Difluoro 2 Methyl Quinoline

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis reveals two primary strategies for assembling 4-Chloro-5,8-difluoro-2-methyl-quinoline. The choice of strategy hinges on the timing and method of introducing the fluorine atoms.

Strategy A: Early-Stage Fluorination

This approach involves constructing the quinoline (B57606) ring from a pre-fluorinated aromatic precursor. The primary disconnections are the C4-Cl bond and the bonds forming the pyridine (B92270) ring. This leads back to the key intermediate 5,8-difluoro-4-hydroxy-2-methyl-quinoline (3) . The 4-hydroxy group serves as a precursor to the 4-chloro substituent. Intermediate 3 can be retrosynthetically disconnected via a Camps or Conrad-Limpach-Knorr type reaction, leading to 2,5-difluoroaniline (B146615) (1) and a β-ketoester such as ethyl acetoacetate (B1235776) (2) . This strategy incorporates the fluorine atoms into the starting aniline (B41778), simplifying the final steps.

Strategy B: Late-Stage Fluorination

An alternative and more modern approach involves introducing the fluorine atoms at a later stage of the synthesis. This strategy disconnects the C5-F and C8-F bonds first, pointing to 4-chloro-2-methylquinoline (B1666326) (6) as the direct precursor. This intermediate can be synthesized through established routes, typically starting from aniline and ethyl acetoacetate to form 4-hydroxy-2-methylquinoline (5) , followed by chlorination. The key step in this pathway is the regioselective difluorination of the quinoline core.

| Strategy | Key Precursor | Key Transformation | Advantages |

| A: Early-Stage Fluorination | 2,5-Difluoroaniline | Camps Cyclization | Utilizes commercially available fluorinated starting materials. |

| B: Late-Stage Fluorination | 4-Chloro-2-methylquinoline | Electrochemical Difluorination | Allows for late-stage diversification; employs advanced electrochemical methods. |

Precursor Synthesis and Functionalization Routes

The success of either synthetic strategy relies on the efficient preparation and functionalization of key precursors.

For Strategy A, the primary precursor is 2,5-difluoroaniline . This compound is commercially available but can also be synthesized through various routes, often starting from 1,4-difluorobenzene (B165170). One common laboratory-scale synthesis involves the nitration of 1,4-difluorobenzene followed by reduction of the resulting nitro group to an amine.

Another key intermediate, pertinent to Strategy B, is 5,8-difluoro-4-hydroxy-2-methyl-quinoline . Its synthesis via the Camps cyclization is a pivotal step.

Table 1: Synthesis of 5,8-difluoro-4-hydroxy-2-methyl-quinoline

| Reactants | Reaction Type | Conditions | Product |

|---|

The 2-methyl and 4-chloro groups are introduced through well-established transformations.

Introduction of the 2-Methyl Group: In the context of a Camps or Conrad-Limpach-Knorr synthesis, the 2-methyl group is sourced directly from the β-ketoester. Ethyl acetoacetate is the ideal reagent as it provides the necessary carbon backbone (C2-C3-C4) and the methyl group at the C2 position of the resulting quinoline ring.

Introduction of the 4-Chloro Substituent: The transformation of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one tautomer) to a 4-chloroquinoline (B167314) is a standard and highly efficient reaction. It is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base. researchgate.netgeorgiasouthern.eduindianchemicalsociety.comresearchgate.net The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. nih.gov

Table 2: Chlorination of 4-Hydroxyquinoline Intermediates

| Substrate | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| 5,8-difluoro-4-hydroxy-2-methyl-quinoline | POCl₃ | Reflux, neat or in a high-boiling solvent | This compound |

Quinoline Ring Formation and Cyclization Approaches

The formation of the quinoline core is the central event in the synthesis.

While the classical Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a carbonyl compound, related cyclizations are more applicable here. wikipedia.orgnih.govresearchgate.net The Camps cyclization, a variant of the Conrad-Limpach-Knorr synthesis, is particularly relevant. This reaction involves the intramolecular cyclization of a β-amino-α,β-unsaturated carbonyl compound, which is formed in situ from the reaction of an aniline with a β-dicarbonyl compound.

In Strategy A, the reaction between 2,5-difluoroaniline and ethyl acetoacetate at high temperatures leads to the formation of 5,8-difluoro-4-hydroxy-2-methyl-quinoline. The reaction proceeds via initial formation of an enamine, followed by thermal cyclization and dehydration to yield the quinolin-4-one product.

A highly advanced method for introducing fluorine atoms onto a quinoline ring involves electrochemical fluorination. georgiasouthern.edugeorgiasouthern.edu This technique, central to Strategy B, allows for the direct and regioselective difluorination at the C5 and C8 positions of a quinoline derivative. georgiasouthern.edugeorgiasouthern.edu

Research has demonstrated that subjecting various quinoline derivatives to electrolytic fluorination using a solution of hydrogen fluoride (B91410) in pyridine (HF:pyridine, often referred to as Olah's reagent) can achieve this transformation. georgiasouthern.edugeorgiasouthern.edu The HF:pyridine mixture serves as both the fluorine source and the supporting electrolyte. georgiasouthern.edu This method is notable for its mild reaction conditions (room temperature) and relatively short reaction times. georgiasouthern.edugeorgiasouthern.edu

For the synthesis of the target molecule via this route, 4-chloro-2-methylquinoline would be subjected to these electrolytic conditions. The reaction proceeds with high regioselectivity, yielding the desired 5,8-difluoro product. georgiasouthern.edu

Table 3: Electrochemical 5,8-Difluorination of a Quinoline Precursor

| Substrate | Reagents/Conditions | Key Features | Product |

|---|

This electrochemical approach represents a significant advancement, offering a direct path to otherwise difficult-to-access fluorinated quinolines and highlighting the power of modern synthetic techniques in organic chemistry. georgiasouthern.edu

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have emerged as a powerful tool in heterocyclic synthesis, offering mild reaction conditions and high functional group tolerance. While a direct palladium-catalyzed cyclization for the synthesis of this compound is not extensively documented in readily available literature, analogous reactions provide a strong basis for a proposed synthetic strategy.

One plausible approach involves a palladium-catalyzed cascade reaction. For instance, a denitrogenative addition followed by an intramolecular cyclization of appropriately substituted o-aminocinnamonitriles with arylhydrazines has been shown to produce 2-arylquinolines in moderate to good yields. nih.gov A hypothetical pathway for the target compound could involve the cyclization of a precursor derived from 2,5-difluoroaniline.

A general mechanism for such a palladium-catalyzed process can be envisioned as follows:

Oxidative addition of an aryl halide or triflate precursor to a Pd(0) complex.

Insertion of an alkyne or other coupling partner.

Intramolecular cyclization onto a nitrile or other functional group.

Reductive elimination to regenerate the Pd(0) catalyst and yield the quinoline product.

The choice of palladium catalyst and ligands is crucial for the success of such reactions. Catalysts like Pd(OAc)2 or Pd2(dba)3, in combination with phosphine (B1218219) ligands such as PPh3 or dppf, are commonly employed. The reaction conditions, including solvent, temperature, and base, would need to be empirically optimized to favor the desired cyclization pathway and maximize the yield of this compound.

Purification and Isolation Methodologies for High-Purity Compounds

The isolation of high-purity this compound from the reaction mixture is a critical step. The presence of unreacted starting materials, byproducts, and catalyst residues necessitates efficient purification techniques.

Chromatographic Separation Techniques

Column chromatography is a primary method for the purification of quinoline derivatives. The choice of stationary and mobile phases is dictated by the polarity of the target compound and the impurities to be removed.

For a compound like this compound, a normal-phase silica (B1680970) gel column is a common starting point. A gradient elution system, beginning with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the product from less polar and more polar impurities.

Table 1: Illustrative Chromatographic Conditions for Purification

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 80:20) |

| Detection | UV at 254 nm |

The fractions are typically collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent system is paramount for successful crystallization. A suitable solvent should dissolve the compound at an elevated temperature but afford low solubility at room temperature or below, allowing for the selective crystallization of the target molecule while impurities remain in the mother liquor.

For this compound, a range of solvents should be screened. A general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. If a single solvent does not provide satisfactory results, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.

Table 2: Potential Solvents for Recrystallization

| Solvent/System | Rationale |

| Ethanol | Often a good choice for moderately polar compounds. |

| Methanol | Similar to ethanol, but with different solubility characteristics. |

| Isopropanol | Can offer different selectivity for impurity removal. |

| Hexane/Ethyl Acetate | A binary system that allows for fine-tuning of polarity. |

| Dichloromethane/Hexane | Another common binary system for crystallization. |

The purity of the recrystallized product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, MS). A patent for the purification of a related compound, 5-chloro-8-hydroxyquinoline, describes a process involving dissolution in hydrochloric acid, followed by precipitation and neutralization, which highlights the importance of pH adjustment in the purification of some quinoline derivatives. google.com

Optimization of Reaction Conditions for Scalability and Efficiency

The transition from a laboratory-scale synthesis to a larger, more efficient process requires careful optimization of reaction parameters. The goal is to maximize the yield and purity of this compound while minimizing reaction time, energy consumption, and waste generation.

Key parameters for optimization in a palladium-catalyzed synthesis include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a primary concern for scalability. A systematic study to determine the minimum catalyst loading that maintains a high reaction rate and yield is essential.

Ligand Selection: The choice of phosphine ligand can significantly impact the reaction's efficiency and selectivity. Screening a variety of ligands can lead to improved performance.

Temperature and Reaction Time: Optimizing the temperature profile and reaction duration can prevent the formation of degradation products and reduce energy costs. Monitoring the reaction progress by HPLC or TLC is crucial to determine the optimal endpoint.

Table 3: Parameters for Optimization of a Hypothetical Palladium-Catalyzed Cyclization

| Parameter | Range to be Investigated |

| Catalyst Loading (mol%) | 0.1 - 5 |

| Ligand | PPh3, P(o-tol)3, XPhos, SPhos |

| Temperature (°C) | 80 - 120 |

| Base | K2CO3, Cs2CO3, NaOtBu |

| Solvent | Toluene, Dioxane, DMF |

By methodically optimizing these parameters, a robust and scalable process for the synthesis of high-purity this compound can be developed.

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-Chloro-5,8-difluoro-2-methyl-quinoline, the ¹H NMR spectrum would reveal distinct signals for the methyl group protons and the aromatic protons on the quinoline (B57606) ring system.

Based on available data, the following chemical shifts have been reported:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH₃ | 2.61 | singlet | 3H |

| Aromatic H | 7.46 | multiplet | 1H |

| Aromatic H | 7.66 | multiplet | 1H |

| Aromatic H | 7.81 | singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for organofluorine compounds. Since this compound contains two fluorine atoms at the C5 and C8 positions, they would be expected to show distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide crucial information about their electronic environment and spatial relationships with other nuclei. Specific experimental ¹⁹F NMR data for this compound is not currently available in surveyed databases.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, aiding in the confirmation of stereochemistry and substituent positions.

Comprehensive 2D NMR data for this compound are not available in the public domain, which limits a complete, unambiguous assignment of all NMR signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Key expected vibrational bands for this compound would include:

C-H stretching from the methyl group and aromatic rings.

C=C and C=N stretching characteristic of the quinoline ring system.

C-F stretching bands, which are typically strong in the IR spectrum.

C-Cl stretching which usually appears in the fingerprint region.

Ring bending and deformation modes that are characteristic of the substituted quinoline structure.

A detailed and assigned experimental IR and Raman spectrum for this compound is not available in the public scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.

For aromatic and heterocyclic compounds like quinolines, the UV-Vis spectrum is dominated by π → π* transitions. The quinoline ring system is a chromophore, and its UV spectrum is sensitive to the nature and position of substituents. The introduction of substituents such as chloro, fluoro, and methyl groups on the quinoline core of this compound can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic effects of the substituents on the conjugated system.

The expected UV-Vis spectrum of this compound would exhibit characteristic absorption bands related to the π → π* transitions of the quinoline nucleus. The presence of the electron-withdrawing chloro and fluoro groups, along with the electron-donating methyl group, would likely result in a complex interplay of electronic effects, influencing the precise λmax values.

Table 1: Expected Electronic Transitions for Aromatic Systems

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 300 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A crystal structure analysis of this compound would reveal the planarity of the quinoline ring system, the orientation of the substituents, and how the molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding.

Although a specific crystal structure for this compound was not found in the search results, data for the related compound, 4-Chloro-2,5-dimethylquinoline, offers insights into the likely solid-state characteristics. researchgate.net In the crystal structure of 4-Chloro-2,5-dimethylquinoline, the molecule is essentially planar. researchgate.net The molecules are reported to stack along the a-axis with alternating distances between the centroids of the benzene (B151609) and pyridine (B92270) rings. researchgate.net

The crystallographic data for 4-Chloro-2,5-dimethylquinoline indicates a monoclinic crystal system with the space group P21/c. researchgate.net Such detailed structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. The table below presents the crystallographic data for this related quinoline derivative.

Table 2: Crystallographic Data for the Analogous Compound 4-Chloro-2,5-dimethylquinoline

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9719 (8) |

| b (Å) | 12.1813 (12) |

| c (Å) | 9.7744 (10) |

| α (°) | 90 |

| β (°) | 100.957 (2) |

| γ (°) | 90 |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Data obtained from the crystallographic study of 4-Chloro-2,5-dimethylquinoline. researchgate.net |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Conformational Analysis and Energy Landscapes

A thorough conformational analysis for 4-Chloro-5,8-difluoro-2-methyl-quinoline would involve rotating the methyl group and exploring any other potential sources of conformational isomerism to map out the potential energy surface. This would identify the global minimum energy structure and any other stable conformers, along with the energy barriers between them. However, no specific studies detailing the conformational landscape of this molecule have been found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related quinoline (B57606) derivatives, these calculations are standard for assessing reactivity. dergipark.org.tr

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. For other chloro-quinolines, MEP maps have been used to identify reactive sites. dergipark.org.tr

Atomic Charge Distribution Analysis

Analysis of the distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charge on each atom in the molecule. This information is valuable for understanding the molecule's polarity and electrostatic interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

TD-DFT is a computational method used to investigate the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis spectra). This analysis can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved. Such studies have been performed for other quinoline derivatives to understand their photophysical properties. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its movements and interactions with its environment, such as a solvent. MD simulations can provide insights into how a molecule behaves in a realistic, dynamic setting, which is particularly important for understanding its properties in solution. No MD simulation studies were found for this compound.

While the computational tools and methodologies to thoroughly investigate the molecular properties of this compound are well-established, there is a notable absence of published research applying these techniques to this specific compound. The information available is primarily limited to its identification and availability from chemical suppliers. Therefore, the detailed research findings and data tables requested for this article could not be generated. Further experimental and theoretical research would be required to elucidate the specific computational and chemical properties of this compound.

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify its inherent properties and reactivity. Density Functional Theory (DFT) is a prominent computational method employed to calculate these descriptors, providing a framework to understand the molecule's stability, reactivity, and potential interaction sites. rsc.orgnih.gov For this compound, these descriptors offer a lens through which its chemical behavior can be predicted and rationalized.

The primary quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO energy (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic nature. A lower ELUMO value indicates a greater propensity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org A small energy gap, on the other hand, suggests that the molecule is more reactive. rsc.org

From the EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Electronegativity (χ): This describes the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. rsc.org

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/η | 0.426 |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated quinoline derivatives. Specific computational studies are required to determine the precise values for this compound.

The distribution of the HOMO and LUMO across the molecule is also crucial. For quinoline derivatives, the HOMO is often located on the benzene (B151609) ring, while the LUMO is distributed over the pyridine (B92270) ring. youtube.com This suggests that electrophilic attacks are more likely to occur on the benzene portion, while nucleophilic attacks would target the pyridine ring, particularly at positions 2 and 4. youtube.comyoutube.com The presence of the chloro, fluoro, and methyl substituents will further modulate the electron density and the precise locations of these orbitals.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for extensive experimental synthesis and testing.

For this compound, a QSPR model could be developed to predict various properties such as solubility, boiling point, or even biological activity. The process involves several key steps:

Data Set Compilation: A dataset of structurally diverse but related quinoline derivatives with known experimental values for the property of interest is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the property being modeled.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While a specific QSPR model for this compound is not available in the literature, studies on other quinoline derivatives have demonstrated the utility of this approach. For instance, QSPR models have been successfully developed to predict the anticancer activity of N-acylbenzenesulfonamides, which share some structural similarities.

Table 2: Example of a Hypothetical QSPR Model for a Physicochemical Property of Substituted Quinolines

| Property | Model Equation | Statistical Parameters |

| Aqueous Solubility (logS) | logS = 0.5 - 0.2 * (Molecular Weight) + 1.5 * (Topological Polar Surface Area) - 0.8 * (LogP) | R² = 0.85, Q² = 0.75 |

Note: This table presents a simplified, hypothetical QSPR model for illustrative purposes. The descriptors and coefficients are not based on an actual study of this compound.

The development of a robust QSPR model for a class of compounds including this compound would enable the rapid screening of other similar derivatives for desired properties, thereby accelerating the discovery and design of new functional molecules.

Reactivity Profiles and Derivatization Strategies of 4 Chloro 5,8 Difluoro 2 Methyl Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers

The quinoline (B57606) ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced at the C4-position in 4-Chloro-5,8-difluoro-2-methyl-quinoline due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atoms on the carbocyclic ring. The chlorine atom at the C4 position is particularly activated and serves as a good leaving group for reactions with various nucleophiles.

Studies on analogous 4-chloroquinoline (B167314) systems demonstrate that a variety of nucleophiles can displace the C4-chloride. mdpi.comresearchgate.net These reactions typically proceed under mild to moderate conditions and are used to introduce diverse functional groups. Common nucleophiles include amines, hydrazine (B178648), sodium azide, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. mdpi.comresearchgate.net For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles like hydrazine or thiourea (B124793) readily yields the corresponding 4-substituted products. mdpi.comresearchgate.net This high reactivity at the C4 position is a cornerstone of the derivatization of this class of compounds.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Chloroquinoline Analogs Data extrapolated from studies on structurally similar 4-chloroquinoline derivatives.

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Citation |

|---|---|---|---|---|

| Amine | Aniline (B41778) | 4-Aminoquinoline | Heat in solvent (e.g., ethanol) | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinoline | Reflux in solvent (e.g., DMF) | researchgate.net |

| Azide | Sodium Azide | 4-Azidoquinoline | DMF, rt to 60 °C | researchgate.net |

Electrophilic Aromatic Substitution (EAS) Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is considerably more challenging than on benzene (B151609). The pyridine (B92270) ring is strongly deactivated by the electron-withdrawing nitrogen atom, making it resistant to attack by electrophiles. youtube.com Consequently, electrophilic substitution occurs preferentially on the benzene ring, primarily at the C5 and C8 positions, where the influence of the deactivating nitrogen is weakest. evitachem.com

However, in the case of this compound, the most reactive positions for EAS (C5 and C8) are already substituted with fluorine atoms. Research on the synthesis of such compounds has involved the direct regioselective difluorination of quinolines at these specific positions. georgiasouthern.edu The presence of these deactivating fluorine groups, combined with the inherent deactivation of the quinoline system, renders the aromatic core of this compound highly resistant to further standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Forcing conditions would likely lead to degradation of the molecule rather than selective substitution.

Organometallic Cross-Coupling Reactions for C-C and C-N Bond Formation

The C4-chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful method for constructing new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling the 4-chloroquinoline with various aryl or vinyl boronic acids. researchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.net This strategy allows for the synthesis of a wide range of 4-arylquinoline derivatives.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples the C4-chloro position with a wide variety of primary and secondary amines. While specific studies on this compound are not prevalent, the reaction is well-established for other chloro-heterocycles, including chloropyrazines, demonstrating its broad applicability. researchgate.net This method is superior to classical SNAr for less nucleophilic amines and offers greater control and substrate scope.

Table 2: Representative Cross-Coupling Reactions on 4-Chloroquinoline Scaffolds Data based on established protocols for 4-chloroquinolines and related heterocycles.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | 4-Arylquinoline | researchgate.net |

Transformations Involving the Methyl Group at C-2

The methyl group at the C2 position of the quinoline ring exhibits significant reactivity due to the acidity of its protons. This acidity is a result of the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the corresponding carbanion or enamine tautomer. researchgate.net

This reactivity enables several important transformations:

Condensation Reactions: The C2-methyl group can undergo Knoevenagel-type condensation with aldehydes, particularly aromatic aldehydes, to form 2-styrylquinoline (B1231325) derivatives. This reaction often proceeds by heating the reactants in the presence of a catalyst like acetic anhydride (B1165640) or a Lewis acid. researchgate.net

C(sp³)–H Functionalization: Modern synthetic methods have focused on the direct C-H functionalization of 2-methyl azaarenes. These protocols can involve metal catalysis or metal-free conditions to introduce various functional groups, such as alkyl, acyl, or other carbon or heteroatom substituents.

Functionalization of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a tertiary amine and possesses a lone pair of electrons, making it basic and nucleophilic. evitachem.com This allows for several key functionalization reactions:

Protonation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts.

N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides.

N-Oxidation: A particularly useful transformation is the oxidation of the quinoline nitrogen to its corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting quinoline N-oxide exhibits altered reactivity; for instance, it can further activate the C2 and C4 positions toward nucleophilic attack and facilitate certain C-H functionalization reactions. evitachem.com

Oxidation and Reduction Reactions for Structural Modifications

The this compound scaffold can undergo various oxidation and reduction reactions to afford structurally modified derivatives.

Oxidation:

Ring Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can lead to the oxidative cleavage of the benzene ring, yielding a substituted pyridine-2,3-dicarboxylic acid. evitachem.com

Side-Chain Oxidation: The C2-methyl group can be selectively oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using specific oxidizing agents. This requires careful selection of reagents to avoid oxidation of the quinoline ring itself.

N-Oxidation: As mentioned previously, mild oxidation with peroxy acids selectively yields the quinoline N-oxide. evitachem.com

Reduction:

Ring Reduction: Catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel, selectively reduces the pyridine ring of the quinoline system. This reaction yields the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The benzene ring is generally resistant to reduction under these conditions. evitachem.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Analysis of Substituent Effects (Halogens, Methyl) on Molecular Conformation and Electronic Properties

The quinoline (B57606) core itself is an aromatic system, but the nitrogen atom introduces a degree of polarity and a potential hydrogen bond acceptor site. The electron cloud density on the benzene (B151609) ring is generally higher than on the pyridine (B92270) ring, making the former more susceptible to electrophilic attack. researchgate.net

Halogen Substituents (Chloro and Fluoro): Halogens play a crucial role in modulating the physicochemical properties of drug candidates. mdpi.com The presence of a chlorine atom at the 4-position is significant. The 4-chloro group is known to be susceptible to nucleophilic substitution reactions, providing a convenient handle for the synthesis of diverse analogs. mdpi.com The high reactivity of the 4-chloro substituent is a key feature for creating libraries of derivatives for SAR studies.

The fluorine atoms at positions 5 and 8 have a profound impact. Fluorine is the most electronegative element, and its introduction can alter the electronic distribution within the quinoline ring system. This can influence the pKa of the quinoline nitrogen, hydrogen bonding capabilities, and dipole moment of the molecule. mdpi.com The addition of a fluorine atom to the quinoline core, particularly at the C-6 position in other quinolones, has been shown to greatly improve antimicrobial activity by increasing lipophilicity and cell wall penetration. youtube.com While the target molecule has fluorines at C-5 and C-8, similar effects on lipophilicity and cell penetration can be anticipated. Furthermore, halogenation can lead to aggregate-induced phosphorescence in phenoxazine-quinoline conjugates, a property that could be explored in the design of probes. nih.gov

Methyl Group: The methyl group at the 2-position (forming a quinaldine (B1664567) derivative) also influences the molecule's properties. wikipedia.org Sterically, it can affect the planarity of the quinoline ring and influence how the molecule fits into a binding pocket. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity of the quinoline ring. In some quinoline-based thiosemicarbazones, the presence of a methyl group has been shown to be important for their biological activity.

The combined electronic effects of these substituents—the electron-withdrawing halogens and the electron-donating methyl group—create a unique electronic landscape across the quinoline scaffold. This distribution of charge is critical for molecular recognition by a biological target.

Interactive Data Table: General Effects of Substituents on a Quinoline Ring

| Substituent | Position | General Electronic Effect | Potential Impact on Molecular Properties |

| Chlorine | 4 | Electron-withdrawing, Inductive | Reactive site for nucleophilic substitution, modulates pKa |

| Fluorine | 5, 8 | Strongly electron-withdrawing, Inductive | Increases lipophilicity, alters pKa, can improve cell penetration |

| Methyl | 2 | Weakly electron-donating, Inductive | Minor electronic modulation, steric influence on binding |

Positional Isomerism and its Influence on Molecular Recognition and Interactions

The specific arrangement of the chloro and difluoro substituents on the quinoline ring is a critical determinant of its shape and electronic properties, and thus its potential for molecular recognition. Changing the position of these substituents would result in constitutional isomers with potentially different biological activities.

For example, comparing 4-Chloro-5,8-difluoro-2-methyl-quinoline with a hypothetical isomer like 4-Chloro-6,7-difluoro-2-methyl-quinoline would reveal significant differences. The alteration in the positions of the fluorine atoms would change the molecule's dipole moment and the accessibility of the nitrogen atom for hydrogen bonding. These changes can have a profound effect on how the molecule interacts with a target protein.

Studies on other substituted quinolines have demonstrated the importance of positional isomerism. For instance, in a series of fluorinated quinolones, the position of the fluorine atom was found to be crucial for antibacterial activity. nih.gov Similarly, the substitution pattern on the quinoline ring has been shown to be critical for the activity of noncovalent proteasome inhibitors. nih.gov

The precise positioning of the substituents in this compound dictates the spatial arrangement of its electrostatic potential, which is a key factor in molecular recognition. Any variation in this arrangement, as seen in its positional isomers, would likely lead to different binding affinities and biological effects.

Stereochemical Considerations in Derivatives of the Quinoline Scaffold

The parent molecule, this compound, is achiral. However, the introduction of certain functional groups or the modification of existing ones can lead to the formation of chiral centers, resulting in stereoisomers (enantiomers or diastereomers).

For instance, if the methyl group at the 2-position were to be hydroxylated and then further reacted, a chiral center could be created. Similarly, reactions at the 3-position or on a substituent introduced at the 4-position could also generate stereocenters.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. It is common for one enantiomer of a drug to be significantly more active than the other, or for the two enantiomers to have different biological activities altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

Therefore, in the design of derivatives of the this compound scaffold, it is crucial to consider the potential for stereoisomerism. If a chiral center is introduced, the synthesis should ideally be stereoselective to produce the desired stereoisomer, and the biological activity of the individual stereoisomers should be evaluated.

Ligand-Based and Structure-Based Computational Approaches for Predicting Molecular Interactions

In the absence of experimental data on the binding of this compound to a specific biological target, computational methods can provide valuable insights into its potential interactions. These methods can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the target is unknown. They rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a ligand-based approach would involve comparing its structure and properties to those of known active compounds. Techniques such as pharmacophore modeling could be used to identify the key chemical features responsible for a particular biological activity. A pharmacophore model for a set of active quinoline derivatives might include features such as a hydrogen bond acceptor at the position of the quinoline nitrogen, an aromatic ring, and specific hydrophobic regions.

Structure-Based Approaches: When the 3D structure of a biological target is available, structure-based methods like molecular docking can be employed. researchgate.net Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein. These simulations would score different binding poses based on factors such as intermolecular forces, providing an estimate of the binding affinity. For example, if this quinoline were to be investigated as a potential inhibitor of a particular kinase, it could be docked into the ATP-binding site of the enzyme to predict its binding orientation and key interactions. Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complex over time. acs.org

Computational studies on other quinoline derivatives have successfully guided the design of new inhibitors. For example, computational and experimental repositioning of quinoline analogues has been used to identify kinesin spindle protein (KSP) inhibitors. nih.gov

Design of Analogs for Probing Specific Molecular Recognition Pathways

Based on the SAR principles discussed above, a series of analogs of this compound could be designed to systematically probe its molecular recognition pathways.

One approach would be to synthesize a library of compounds with different substituents at the 4-position, taking advantage of the reactivity of the chloro group. By introducing a variety of functional groups with different sizes, polarities, and hydrogen bonding capabilities, one could map out the requirements of a putative binding pocket.

Another set of analogs could be designed to explore the importance of the fluorine atoms. This could involve synthesizing the corresponding des-fluoro, mono-fluoro, and other di-fluoro isomers. Comparing the biological activities of these analogs would provide valuable information on the role of the fluorine atoms in binding.

Similarly, the methyl group at the 2-position could be replaced with other alkyl groups of varying sizes to probe for steric constraints in the binding site.

Interactive Data Table: Proposed Analogs for SAR Studies

| Analog Series | Rationale for Design | Potential Information Gained |

| 4-Substituted Analogs | Exploit reactivity of 4-chloro group | Define steric and electronic requirements of the binding pocket |

| Fluoro-analogs | Probe the role of fluorine atoms | Understand the contribution of fluorine to binding and physicochemical properties |

| 2-Alkyl Analogs | Investigate steric effects at the 2-position | Determine the size constraints of the binding site around the 2-position |

The design and synthesis of such analogs, coupled with biological testing, would be a powerful strategy for elucidating the SAR of this quinoline scaffold and for identifying key interactions that govern its biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Future Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, a QSAR model could be developed once a dataset of analogs with their corresponding biological activities is available.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical techniques such as cross-validation and by using an external test set of compounds that were not used in the model development.

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound. This would allow for the prioritization of synthetic efforts, focusing on the most promising candidates. QSAR studies have been successfully applied to various classes of quinoline derivatives to guide the design of new compounds with improved activity. nih.govasm.orgnih.gov

Intellectual Property Landscape and Patent Literature Analysis

Overview of Patent Filings Related to Halogenated Quinoline (B57606) Derivatives

The patenting of halogenated quinoline derivatives has been a fertile area of research and development, driven by the therapeutic potential of these scaffolds. nih.govpharmaceutical-technology.com Quinolines, heterocyclic aromatic organic compounds, serve as a foundational structure for numerous pharmaceuticals. pharmaceutical-technology.com The introduction of halogen atoms, particularly fluorine, into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This has led to a surge in patent applications for novel halogenated quinolines with applications ranging from anticancer to antimicrobial agents. pharmaceutical-technology.comnih.gov

A review of the patent landscape reveals a significant number of patents filed for the synthesis and application of quinoline-based compounds. nih.gov These patents often describe broad classes of compounds, covering numerous potential substitutions on the quinoline core. The filings highlight the strategic importance of these derivatives in the pharmaceutical industry, with many companies investing heavily in securing intellectual property rights for these versatile molecules. pharmaceutical-technology.com

Analysis of Patented Synthetic Routes and Novelty Claims

For instance, a patented process for preparing 4-chloroquinolines involves reacting a substituted β-anilino-propanoic acid with a chlorinating agent in the presence of an oxidizing agent. google.com Another widely used method is the Gould-Jacobs reaction, which utilizes anilines and ethoxymethylenemalonic esters to construct the quinoline ring system. Subsequent hydrolysis, decarboxylation, and chlorination steps yield the desired 4-chloroquinoline (B167314) derivative.

The novelty in many of these patents often lies in the specific reaction conditions, the use of novel catalysts to improve yield and purity, or the development of a more efficient, multi-step synthesis for a particular class of derivatives. In the case of 4-Chloro-5,8-difluoro-2-methyl-quinoline, the novelty would likely reside in the specific combination of starting materials and reagents required to introduce the chloro, difluoro, and methyl substituents at the desired positions on the quinoline ring. The synthesis would likely start from a difluoroaniline precursor, followed by steps to build the quinoline core and introduce the chloro and methyl groups.

Table 1: Representative Patented Synthetic Strategies for Halogenated Quinolines

| Reaction Type | Key Reactants | General Outcome | Patented Aspect |

| Gould-Jacobs Reaction | Substituted Aniline (B41778), Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline (B1666331) derivative | Modifications to improve yield and regioselectivity. |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinoline | Use of specific catalysts to drive the reaction. |

| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, Compound with a methylene (B1212753) group alpha to a carbonyl | Substituted Quinoline | Novel starting materials and reaction conditions. |

| Chlorination | 4-Hydroxyquinoline derivative, Chlorinating agent (e.g., POCl₃) | 4-Chloroquinoline derivative | Milder and more selective chlorination methods. |

Research Trends Indicated by Patent Activity in the Fluorinated Quinoline Field

Patent activity in the fluorinated quinoline field points towards a strong and sustained interest in their application as kinase inhibitors for cancer treatment. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Fluorinated quinolines have emerged as a privileged scaffold for designing potent and selective kinase inhibitors. nih.gov

Recent patent filings highlight several key research trends:

Target Specificity: A significant focus is on developing inhibitors that target specific kinases or families of kinases implicated in particular cancers. This move towards targeted therapy aims to increase efficacy while reducing off-target side effects.

Overcoming Drug Resistance: Many patents address the challenge of acquired drug resistance, a common issue with targeted cancer therapies. This includes the development of next-generation inhibitors that are effective against mutated kinases.

Combination Therapies: There is a growing trend in patenting the use of fluorinated quinoline-based kinase inhibitors in combination with other anticancer agents to achieve synergistic effects and improve treatment outcomes.

Novel Scaffolds: While the quinoline core remains central, there is continuous innovation in the design of novel heterocyclic systems that incorporate the key pharmacophoric features of fluorinated quinolines.

Strategic Implications of Patent Expiration and New Patent Opportunities

The expiration of patents for key blockbuster drugs, often referred to as the "patent cliff," has significant strategic implications for the pharmaceutical industry. frontiersin.orggoogle.com For innovator companies, patent expiry leads to a sharp decline in revenue as generic manufacturers enter the market with lower-priced alternatives. frontiersin.org This necessitates a proactive approach to lifecycle management and the continuous development of new, patent-protected drugs.

In the context of fluorinated quinoline-based kinase inhibitors, the eventual patent expiration of currently marketed drugs will open up opportunities for generic competition, potentially increasing patient access to these important medicines. For research-focused pharmaceutical companies, this also creates a strategic imperative to innovate and develop the next generation of kinase inhibitors.

New patent opportunities in the fluorinated quinoline field are likely to arise from:

Second-generation inhibitors: Developing compounds with improved efficacy, selectivity, and safety profiles compared to existing drugs.

New therapeutic indications: Investigating the use of existing or novel fluorinated quinolines for the treatment of other diseases beyond cancer, such as inflammatory or autoimmune disorders.

Novel formulations and delivery systems: Patenting new formulations that improve the bioavailability, stability, or patient compliance of these drugs.

Process patents: Developing more efficient, cost-effective, and environmentally friendly manufacturing processes for key intermediates like this compound.

The intellectual property landscape for this compound and related compounds is dynamic and reflects the high value placed on these molecules in modern drug discovery. Continued innovation in the synthesis and application of these compounds will undoubtedly lead to new patent filings and the development of next-generation therapeutics.

Future Research Directions and Translational Perspectives

Development of Eco-Friendly and Sustainable Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, strong acids, and hazardous oxidants. nih.govpharmaguideline.com The future of chemical synthesis is increasingly focused on green and sustainable practices, aiming to reduce environmental impact and improve efficiency. nih.gov Research into the synthesis of 4-Chloro-5,8-difluoro-2-methyl-quinoline and its analogues should prioritize these principles.

Future synthetic strategies could include:

Catalyst Innovation: Moving away from stoichiometric reagents to catalytic systems is a key green principle. This includes employing earth-abundant and low-toxicity metal catalysts like copper or iron, which have proven effective in various quinoline syntheses. mdpi.comorganic-chemistry.org Furthermore, developing metal-free catalytic systems, potentially using iodine or organic catalysts under benign conditions, represents a significant area for advancement. nih.govmdpi.com

Alternative Energy Sources: The use of microwave irradiation and photocatalysis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net A visible-light-mediated approach, for instance, could enable the synthesis at room temperature using a simple catalyst and a green oxidant like molecular oxygen. organic-chemistry.org

Atom Economy: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, maximizing atom economy. rsc.org Designing an MCR pathway to construct the this compound core would be a significant step towards a more sustainable process.

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or even solvent-free reaction conditions is a critical goal. nih.govresearchgate.net

A prospective green synthesis could involve a modified Friedländer annulation, where a fluorinated o-aminobenzaldehyde condenses with a suitable ketone under the influence of a reusable, solid-supported acid catalyst. mdpi.com

Exploration of Novel Chemical Transformations and Reaction Discovery

The structure of this compound offers multiple sites for chemical modification, making it a prime candidate for the discovery of novel transformations. The C4-chloro group is particularly reactive towards nucleophilic substitution, a common feature in chloroquinolines. mdpi.com

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms enhances the reactivity of the C4-position. This allows for the straightforward introduction of a wide array of nucleophiles (O, N, S-based), enabling the synthesis of diverse libraries of derivatives from a single precursor. The reaction of the similar 5,7-difluoro-8-chloroquinoline with ammonia (B1221849) demonstrates the potential for selective aminodefluorination, suggesting that complex regiochemical outcomes could be explored with this compound. nsc.ru

Metal-Catalyzed Cross-Coupling: Modern palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be used to form new carbon-carbon and carbon-heteroatom bonds at the C4 position. This would transform the chloro-substituent into more complex functional groups, vastly expanding the molecular diversity achievable from this building block.

C-H Activation: Direct functionalization of the C-H bonds on the quinoline core is a powerful, atom-economical strategy. Research could focus on developing regioselective methods to functionalize the quinoline ring system, bypassing the need for pre-functionalized starting materials. mdpi.com

These transformations would not only generate novel compounds but also provide deeper insights into the reactivity of poly-halogenated quinoline systems.

Advancements in Automated Synthesis and High-Throughput Experimentation

To accelerate the exploration of both synthesis and functionalization, high-throughput experimentation (HTE) is an indispensable tool. youtube.comchemrxiv.org By miniaturizing and running hundreds of reactions in parallel, HTE allows for the rapid screening of catalysts, reagents, solvents, and temperatures, using only minimal amounts of the valuable starting material. acs.org

Future applications of HTE for this compound would involve:

Reaction Optimization: Using multi-well plates, an array of conditions for a specific transformation, such as a Suzuki coupling at the C4 position, can be tested simultaneously to quickly identify the optimal catalyst, ligand, base, and solvent combination. youtube.com

Library Synthesis: Once optimal conditions are found, automated platforms can rapidly synthesize a large library of derivatives for biological screening or materials testing. youtube.com

Novel Reaction Discovery: HTE enables the screening of random combinations of reagents and catalysts, increasing the chance of discovering entirely new and unexpected chemical reactions. youtube.com

Technologies like microdroplet reaction systems can further enhance this process, shortening reaction times to mere seconds and providing immediate feedback through online mass spectrometry analysis. nih.govresearchgate.net Adopting these automated workflows will be crucial for unlocking the full potential of this quinoline building block efficiently.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from initial design to final synthesis. nih.gov For a molecule like this compound, AI/ML can be integrated at multiple stages.

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the outcomes of new chemical reactions, saving time and resources on unsuccessful experiments. researchgate.net For this specific quinoline, a model could predict the most likely site of reaction or the yield of a novel transformation.

De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold. mdpi.com By defining desired properties (e.g., high fluorescence quantum yield for a molecular probe or specific binding affinity for a protein target), the AI can propose novel derivatives that are optimized for a particular application. mdpi.com

Retrosynthesis Planning: AI tools can analyze a complex target molecule and propose a step-by-step synthetic pathway back to simple starting materials. This can help chemists devise more efficient and innovative routes to complex quinoline-based compounds. researchgate.net

Data Analysis for HTE: ML can analyze the large, complex datasets generated by HTE experiments to identify subtle patterns and correlations that might be missed by human analysis, leading to better insights into reaction mechanisms and optimization. chemrxiv.org

The synergy between HTE for data generation and AI for data analysis and prediction creates a powerful closed-loop system for accelerated discovery. mdpi.com

Potential as a Versatile Chemical Building Block for Advanced Materials and Molecular Probes

The unique combination of functional groups makes this compound an attractive chemical building block for creating high-value molecules. fluorochem.co.uk Its potential applications span materials science and chemical biology.

Advanced Materials: Quinoline derivatives are known for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their conjugated structure and tunable electronic properties. ossila.com The this compound scaffold can be elaborated into novel dyes and emitters. The fluorine atoms can enhance thermal and photochemical stability, while the reactive chloro-group allows for tuning of electronic properties through substitution, making it a promising precursor for next-generation organic electronic materials.

Molecular Probes: Fluorescent probes are essential tools for visualizing biological processes. The quinoline core is an established fluorophore, and its derivatives have been developed as probes for detecting specific analytes or for bioimaging. acs.orgnih.gov The fluorine atoms can improve cell permeability and metabolic resistance, while the C4-position provides a convenient handle for attaching targeting moieties or analyte-responsive groups. nih.gov This makes the compound an excellent starting point for developing highly sensitive and specific probes for cell biology and diagnostics.

Data Tables

Table 1: Summary of Future Research Strategies

| Research Area | Key Objectives | Technologies and Methodologies |

|---|---|---|

| Sustainable Synthesis | Reduce environmental impact; increase efficiency and safety. | Green catalysts (Cu, Fe, metal-free), photocatalysis, microwave synthesis, multicomponent reactions (MCRs). nih.govmdpi.comorganic-chemistry.orgresearchgate.netrsc.org |

| Novel Transformations | Expand chemical space; discover new reactivity patterns. | Nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, C-H activation. mdpi.commdpi.comnsc.ru |

| Automated Experimentation | Accelerate optimization and discovery; reduce material waste. | High-Throughput Experimentation (HTE) in multi-well plates, automated synthesis platforms, microdroplet reactors. youtube.comacs.orgnih.gov |

| AI/ML Integration | Predict outcomes; design novel molecules; optimize pathways. | Predictive algorithms, generative models for de novo design, retrosynthesis software, analysis of HTE data. researchgate.netmdpi.commdpi.com |

| Advanced Applications | Create high-value functional molecules. | Synthesis of derivatives for OLEDs, DSSCs, and fluorescent molecular probes for bioimaging. ossila.comacs.orgnih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-difluoro-8-chloroquinoline |

| Acrolein |

| Ammonia |

| Chloroquine |

| Copper |

| Ciprofloxacin |

| Doxorubicin |

| 8-hydroxyquinoline-5-sulfonyl chloride |

| 8-hydroxyquinoline |

| 8-methoxyquinoline-5-sulfonamide |

| Ethylacetoacetate |

| Iron |

| Iodine |

| m-toluidine |

| Oxacillin |

| Cisplatin |

| Pyruvic acid |

| Quinine |

| Tebufloquin |

| 3-[3-(Trifluoromethyl)phenyl]quinoline |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5,8-difluoro-2-methyl-quinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of halogenated precursors using catalysts like palladium. Key steps include halogenation at positions 4, 5, and 8, followed by methyl group introduction at position 2. Reaction temperature (100–150°C), solvent choice (e.g., DMF), and base (e.g., K₂CO₃) critically affect yield. For example, excessive heat may deactivate fluorine substituents, reducing purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography using software like SHELX or ORTEP-3 is standard. Key parameters include bond lengths (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles to confirm substituent positions. Refinement protocols in SHELXL ensure accuracy, especially for fluorine atoms, which require high-resolution data due to their electron-withdrawing effects .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Nucleophilic substitution : Chlorine at position 4 reacts with amines/thiols under mild conditions (e.g., NaOMe, 60°C).

- Oxidation : Methyl groups at position 2 can be oxidized to carboxylic acids using KMnO₄.

- Reduction : Quinoline ring hydrogenation (H₂/Pd-C) yields tetrahydroquinoline derivatives for biological testing .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substituent reactions. For example, fluorine’s electronegativity increases the reactivity of the chlorine atom at position 4, favoring nucleophilic attacks. Software like Gaussian or ORCA models transition states to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for fluorinated quinolines?

- Methodological Answer : Discrepancies in antimicrobial assays often arise from bacterial strain variability or solvent effects (e.g., DMSO cytotoxicity). Standardized protocols include:

- Dose-response curves (IC₅₀ comparisons across ≥3 replicates).

- Solvent controls to isolate compound-specific effects.

- Structural analogs (e.g., 4-Chloro-5,7-difluoro-2-propylquinoline) serve as positive controls to validate mechanisms .

Q. How does crystallographic data inform the design of this compound-based enzyme inhibitors?

- Methodological Answer : Protein-ligand co-crystallization (e.g., with acetylcholinesterase) reveals binding motifs. The chlorine atom at position 4 often occupies hydrophobic pockets, while fluorine at position 8 enhances π-stacking with aromatic residues. SHELXPRO refines occupancy factors to quantify binding affinity .

Q. What are the key differences in reactivity between this compound and its structural analogs?

- Methodological Answer : A comparative study using the following table highlights substituent effects:

| Compound | Reactivity at Position 4 | Fluorine Effects |

|---|---|---|

| 4-Chloro-5,8-difluoro-2-methyl | High (Cl) | Electron withdrawal enhances Cl lability |

| 4-Chloro-6-(trifluoromethyl) | Moderate | Steric hindrance reduces substitution |

| 4-Chloro-7,8-dimethyl | Low | Methyl groups stabilize Cl |

Data derived from kinetic studies and Hammett parameters .

Methodological Notes

- Crystallography : Use SHELX for high-resolution refinement; exclude twinned crystals to avoid false symmetry .

- Biological Assays : Pre-screen compounds for solubility in PBS (pH 7.4) to avoid aggregation artifacts .

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times while preserving fluorine integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.